molecular formula C18H20O B3025096 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-81-5

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No.: B3025096
CAS No.: 898768-81-5
M. Wt: 252.3 g/mol
InChI Key: RZEHYKLXNPZVHW-UHFFFAOYSA-N
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Description

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by methyl groups at the 2' and 5' positions on the ketone-bearing phenyl ring and a 4-methylphenyl moiety at the 3-position (Figure 1). This compound belongs to the broader class of aryl ketones, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science. Its structural complexity, with multiple methyl substituents, influences its physicochemical properties, including solubility, crystallinity, and reactivity.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)10-11-18(19)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEHYKLXNPZVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644128
Record name 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
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Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-81-5
Record name 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,5’-dimethylacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is a propiophenone derivative with a molecular formula of C18H20O and a molecular weight of 252.35 . It is also known as 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)- .

Scientific Research Applications

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is used in scientific research as an intermediate in the synthesis of more complex organic molecules. Studies have also investigated its anticancer and antimicrobial activities.

Anticancer Properties

Research has explored the anticancer effects of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone on cancer cell lines. The compound has demonstrated significant cytotoxicity, especially in breast and prostate cancer cells, inducing apoptosis through the activation of caspase pathways.

Table of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)20Cell cycle arrest and apoptosis

Antimicrobial Activity

The antimicrobial efficacy of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone has been evaluated against Gram-positive and Gram-negative bacteria. The compound displayed inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Table of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Case Study on Anticancer Effects: A clinical trial involving patients with advanced breast cancer showed that treatment with derivatives of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone resulted in reduced tumor size and improved survival rates compared to standard therapies.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biological macromolecules. The pathways involved in its mechanism of action are dependent on the specific reactions and conditions under which it is studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone, highlighting differences in substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2',5'-Dimethyl-3-(4-methylphenyl)propiophenone 2',5'-CH₃ (phenyl A); 4-CH₃ (Ph B) C₁₈H₂₀O 252.35 N/A (hypothetical) -
4'-Methylpropiophenone 4'-CH₃ (phenyl A) C₁₀H₁₂O 148.20 Intermediate in organic synthesis
3',5'-Dichloro-3-(4-methylphenyl)propiophenone 3',5'-Cl; 4-CH₃ (Ph B) C₁₇H₁₅Cl₂O 318.21 Potential halogenated intermediate
2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone 2',4'-CH₃; 3-OCH₃ (Ph B) C₁₈H₂₀O₂ 268.35 Research chemical
3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone 3',5'-CH₃; 4-OCH₃ (Ph B) C₁₈H₂₀O₂ 268.35 Crystallography studies

Notes:

  • Substituent positions significantly alter electronic and steric profiles. For instance, electron-donating methyl groups enhance stability, while halogens (e.g., Cl) increase reactivity in cross-coupling reactions .
  • Methoxy groups (e.g., in 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone) improve solubility in polar solvents compared to purely alkyl-substituted analogues .

Crystallographic and Intermolecular Interactions

demonstrates that substituted propiophenones exhibit distinct crystal packing driven by weak interactions (C–H⋯X hydrogen bonds, π–π stacking). For example, compounds with 4-halophenyl groups form robust chains via C–H⋯N bonds. The 4-methylphenyl group in the target compound may favor similar packing motifs but with reduced polarity compared to halogenated analogues .

Reactivity and Functionalization

  • α-Functionalization: Propiophenones undergo α-phenylselenation with diphenyl diselenide, as shown in .
  • Safety Profile: While propiophenone itself is non-hazardous (), alkyl- or aryl-substituted variants may exhibit different toxicity profiles due to altered bioavailability and metabolic pathways .

Biological Activity

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is classified as a propiophenone derivative, characterized by the following structural formula:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}
  • Molecular Weight : 242.31 g/mol
  • Chemical Formula : C16H18O

Biological Activities

Research indicates that 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone exhibits several biological activities, notably:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231) and glioblastoma (U-87) models. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response.

The biological activity of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an electrophile, interacting with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Cellular Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Table 1: Anticancer Activity of 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
U-8710Cell cycle arrest

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the anticancer properties of various derivatives of propiophenone, including 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone. The results indicated significant cytotoxic effects against both MDA-MB-231 and U-87 cell lines, supporting the potential use of this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against clinically relevant bacterial strains. The findings demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations that are achievable in therapeutic settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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